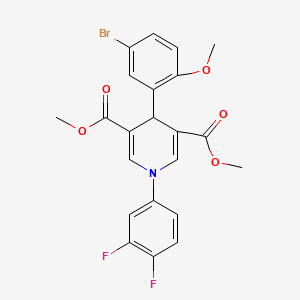
2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. This compound has been extensively studied for its potential applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to possess anticonvulsant properties and to have potential therapeutic effects for Alzheimer's disease. The compound has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes, thereby reducing inflammation. The compound has also been found to inhibit the growth of cancer cells and to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit strong anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool for investigating the mechanisms of these diseases. Another advantage is its relative ease of synthesis, which allows for large-scale production of the compound.
One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. While it has been shown to inhibit the activity of COX-2, the full extent of its pharmacological effects is not yet known. Additionally, the compound may exhibit off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of COX-2. Another potential direction is the investigation of the compound's potential as an anticonvulsant and as a therapeutic agent for Alzheimer's disease. Additionally, the compound's antimicrobial activity could be further explored for the development of new antibiotics. Finally, the compound's potential as a chemotherapeutic agent for the treatment of cancer should be investigated further.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been investigated for its potential use as an anticonvulsant and as a therapeutic agent for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6,8-dimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-14-10-15(2)22-19(11-14)20(23(27)25-13-18-4-3-9-28-18)12-21(26-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXFAPQUWHTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3546614.png)
![2-[(2-chloro-4-nitrophenyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B3546616.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-biphenylcarboxamide](/img/structure/B3546619.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B3546623.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B3546631.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[methyl(phenylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3546647.png)
![N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B3546652.png)
![2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3546653.png)
![bis[4-(methoxycarbonyl)benzyl] terephthalate](/img/structure/B3546663.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B3546666.png)
![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-3-nitrobenzamide](/img/structure/B3546677.png)

![N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546682.png)